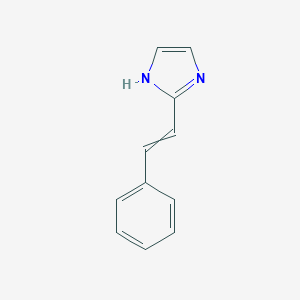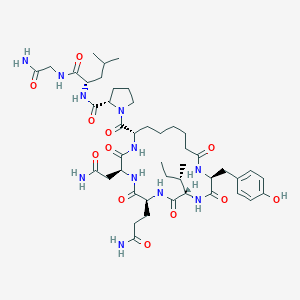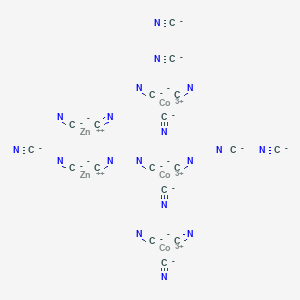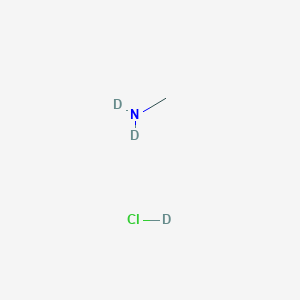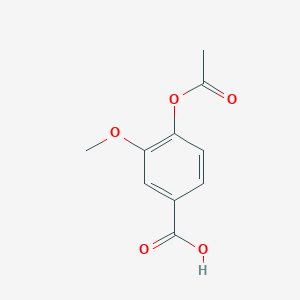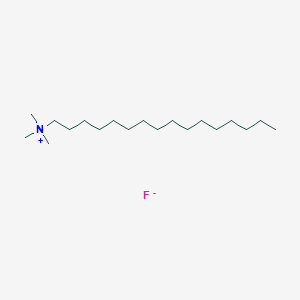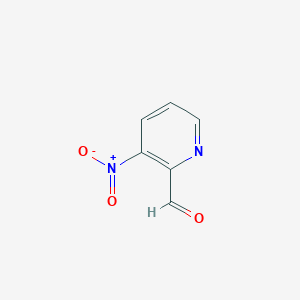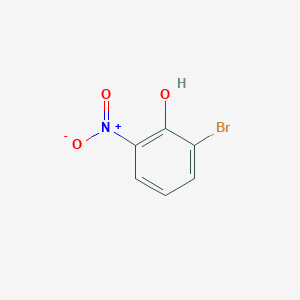
2-溴-6-硝基苯酚
概述
描述
2-溴-6-硝基苯酚是一种有机化合物,化学式为C6H4BrNO3。 它是一种黄色结晶粉末,可溶于乙醇、乙醚和氯仿,但不可溶于水 。由于其独特的性质和应用,该化合物在化学工业中得到了广泛的应用。
合成路线和反应条件:
工业生产方法:
- 2-溴-6-硝基苯酚的工业生产通常遵循与上述相同的合成路线,但规模更大。 反应条件经过优化,以确保产品的产率和纯度高 。
反应类型:
氧化: 2-溴-6-硝基苯酚可以进行氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。
常用试剂和条件:
氧化: 高锰酸钾,过氧化氢。
还原: 锌,氯化铵,乙醇。
取代: 根据所需产物,各种亲核试剂。
主要生成产物:
氧化: 形成相应的醌类。
还原: 形成2-溴-6-氨基苯酚。
取代: 根据所使用的亲核试剂,形成各种取代苯酚.
科学研究应用
2-溴-6-硝基苯酚在科学研究中有多种应用:
作用机制
2-溴-6-硝基苯酚的作用机制涉及它与特定分子靶标和途径的相互作用:
分子靶标: 它可以与酶和蛋白质相互作用,改变它们的结构和活性。
类似化合物:
- 2-溴-4-硝基苯酚
- 2-溴-3-硝基苯酚
- 2-溴-4-氟-6-硝基苯酚
- 2-溴-4-甲基-6-硝基苯酚
比较:
- 独特性: 2-溴-6-硝基苯酚由于其特定的取代模式而具有独特性,这赋予了其独特的化学和物理性质。 例如,其溴和硝基的位置使其在某些合成应用中比其异构体更有用 。
生化分析
Biochemical Properties
2-Bromo-6-nitrophenol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as tyrosinase and peroxidase, inhibiting their activity by binding to their active sites. This interaction is primarily due to the bromine and nitro groups, which facilitate strong binding affinity and effective inhibition . Additionally, 2-Bromo-6-nitrophenol can interact with proteins and other biomolecules, altering their structure and function through covalent modifications.
Cellular Effects
The effects of 2-Bromo-6-nitrophenol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. In certain cell lines, 2-Bromo-6-nitrophenol induces oxidative stress by generating reactive oxygen species (ROS), leading to the activation of stress-responsive signaling pathways . This compound also affects gene expression, upregulating genes involved in antioxidant defense and downregulating those associated with cell proliferation. Furthermore, 2-Bromo-6-nitrophenol impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux.
Molecular Mechanism
At the molecular level, 2-Bromo-6-nitrophenol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the bromine atom, which forms strong interactions with amino acid residues in the enzyme’s active site . Additionally, 2-Bromo-6-nitrophenol can induce conformational changes in proteins, affecting their function. It also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-nitrophenol change over time. Initially, it exhibits strong inhibitory effects on enzyme activity and cellular processes. Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy . Studies have shown that 2-Bromo-6-nitrophenol is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 2-Bromo-6-nitrophenol can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes.
相似化合物的比较
- 2-Bromo-4-nitrophenol
- 2-Bromo-3-nitrophenol
- 2-Bromo-4-fluoro-6-nitrophenol
- 2-Bromo-4-methyl-6-nitrophenol
Comparison:
- Uniqueness: 2-Bromo-6-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, its position of bromine and nitro groups makes it particularly useful in certain synthetic applications compared to its isomers .
属性
IUPAC Name |
2-bromo-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSIOPQKQXJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926876 | |
| Record name | 2-Bromo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13073-25-1 | |
| Record name | Phenol, 2-bromo-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-bromo-6-nitrophenol a valuable precursor in the synthesis of eltrombopag olamine?
A1: Research highlights the advantages of using 2-bromo-6-nitrophenol in the multi-step synthesis of eltrombopag olamine. Specifically, this compound plays a crucial role in forming the biphenyl backbone of eltrombopag. The synthetic route involves reacting 2-bromo-6-nitrophenol with 3-carboxybenzeneboronic acid via a Suzuki coupling reaction []. This reaction forms a carbon-carbon bond between the two aromatic rings, creating the desired biphenyl structure present in eltrombopag.
Q2: How is the low activity of 2-bromo-6-nitrophenol in certain biological assays explained?
A2: Studies have shown that 2-bromo-6-nitrophenol exhibits low activity in the wheat cylinder test, a bioassay for auxin activity []. This is attributed to its rapid metabolic conversion within wheat tissue. The primary metabolic pathway involves hydroxylation at the para-position of the aromatic ring. This modification likely disrupts the molecule's ability to interact with its biological target, leading to a decrease in activity. Interestingly, this inactivation was not observed in pea and tomato tissues, suggesting species-specific metabolism of 2-bromo-6-nitrophenol [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

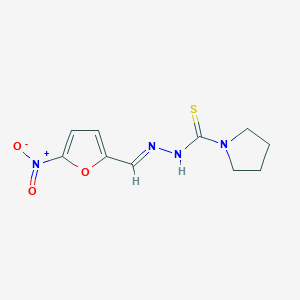
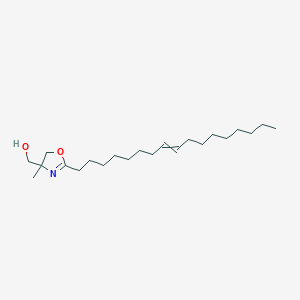
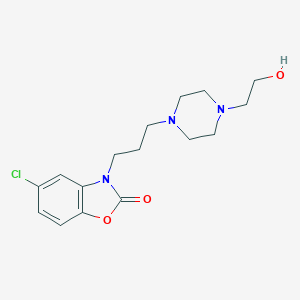
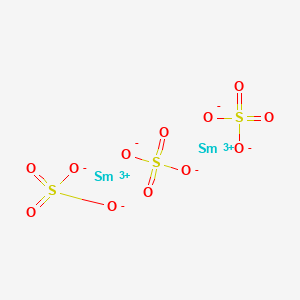
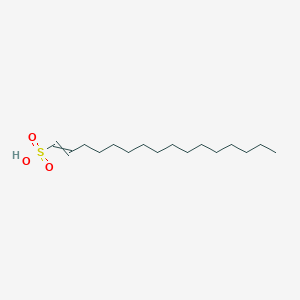
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
